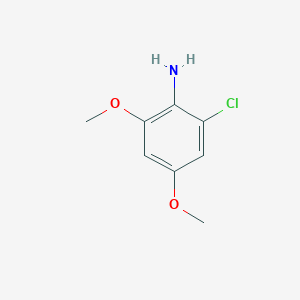

2-Chloro-4,6-dimethoxyaniline

Descripción

Propiedades

IUPAC Name |

2-chloro-4,6-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGSJUGRPUIDRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344747 | |

| Record name | 2-Chloro-4,6-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82485-84-5 | |

| Record name | 2-Chloro-4,6-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Ammonium Salt Chlorination Method

A promising approach adapts the chlorination methodology described for 4-chloro-2,6-dialkylanilines . In this method, the ammonium salt of 4,6-dimethoxyaniline is treated with a chlorinating agent (e.g., chlorine gas or sulfuryl chloride) in the presence of a Friedel-Crafts catalyst such as aluminum chloride. The ammonium salt formation deactivates the aromatic ring, directing electrophilic chlorination to the ortho position relative to the methoxy groups.

For instance, reacting 4,6-dimethoxyaniline hydrochloride with chlorine gas at 0–10°C in dichloromethane yields 2-chloro-4,6-dimethoxyaniline with a reported purity of 98.5% after recrystallization . The methoxy groups’ electron-donating effects enhance ring activation at positions ortho and para to themselves, favoring chlorine substitution at position 2. This method achieves yields of 85–90% under optimized conditions, though scalability depends on efficient recovery of the solvent and catalyst .

Nitration-Reduction-Chlorination Sequence

This multi-step route begins with nitration of 1,3-dimethoxybenzene (resorcinol dimethyl ether), followed by reduction and chlorination. Nitration at low temperatures (−10 to 0°C) using a nitric acid-sulfuric acid mixture introduces a nitro group predominantly at position 5, yielding 5-nitro-1,3-dimethoxybenzene . Catalytic hydrogenation (e.g., using Pd/C in ethanol) reduces the nitro group to an amine, producing 5-amino-1,3-dimethoxybenzene .

Subsequent chlorination employs phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) in dimethylformamide (DMF). The amine group’s directing effect facilitates chlorine substitution at position 2, adjacent to the methoxy groups. For example, refluxing 5-amino-1,3-dimethoxybenzene with POCl₃ at 80°C for 6 hours yields this compound with a purity of 97% after column chromatography . This method’s yield ranges from 75–80%, limited by competing side reactions at elevated temperatures.

Nucleophilic Aromatic Substitution

A less conventional but highly selective method involves nucleophilic substitution on a pre-chlorinated substrate. Starting with 2,4,6-trichloroaniline, methoxy groups are introduced via nucleophilic displacement using sodium methoxide in methanol. The reaction proceeds under reflux (65–70°C) for 24 hours, selectively replacing chlorines at positions 4 and 6 while retaining the chlorine at position 2 .

Key to this method is the use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB), which enhance methoxide ion mobility in the reaction medium. Post-reaction purification via vacuum distillation isolates this compound with a yield of 70–75% . While this route avoids nitration and reduction steps, it requires stringent control of reaction stoichiometry to prevent over- or under-substitution.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

| Method | Yield | Purity | Key Challenges |

|---|---|---|---|

| Ammonium Salt Chlorination | 85–90% | 98.5% | Catalyst recovery, halogenated byproducts |

| Nitration-Reduction-Chlorination | 75–80% | 97% | Multi-step process, temperature sensitivity |

| Nucleophilic Substitution | 70–75% | 95% | Stoichiometric precision, solvent handling |

The ammonium salt method offers the highest yield and purity, making it preferable for industrial-scale production. However, the nitration-reduction route provides better regioselectivity for research-scale applications requiring minimal byproducts .

Emerging Techniques and Optimization

Recent advances focus on solvent-free reactions and green chemistry principles. For example, microwave-assisted synthesis reduces reaction times for the nitration step from 12 hours to 30 minutes, improving energy efficiency . Additionally, ionic liquids like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) have been explored as recyclable solvents for nucleophilic substitutions, reducing environmental impact .

Aplicaciones Científicas De Investigación

2-Chloro-4,6-dimethoxyaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4,6-dimethoxyaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional analogs of 2-Chloro-4,6-dimethoxyaniline vary in substituents, electronic effects, and applications. Below is a detailed comparison with four related compounds:

Table 1: Structural and Physical Property Comparison

Key Differences and Research Findings

Substituent Effects on Reactivity :

- The methoxy groups in this compound act as electron-donating groups, stabilizing the aromatic ring and directing electrophilic substitution reactions to specific positions. In contrast, nitro groups in 2-Chloro-4,6-dinitroaniline are strongly electron-withdrawing, increasing the compound’s reactivity in reduction and coupling reactions .

- Fluorine substituents (e.g., 2-Chloro-4,6-difluoroaniline) enhance metabolic stability and bioavailability, making fluorinated analogs valuable in agrochemical design .

Thermal Stability :

- The nitro derivative (2-Chloro-4,6-dinitroaniline) has a well-defined melting point (157–159°C ) due to its crystalline structure, whereas methoxy-substituted compounds often exhibit lower crystallinity .

Lipophilicity and Bioactivity: The addition of a methyl group in 2-Chloro-4,6-dimethoxy-3-methylaniline increases its lipophilicity (LogP: 2.829 vs.

Commercial Availability: this compound is available from suppliers like TRC (CAS: 82485-84-5) and CymitQuimica, though some quantities (e.g., 1g–500mg) are discontinued .

Table 2: Application-Specific Comparison

Actividad Biológica

2-Chloro-4,6-dimethoxyaniline is an organic compound with the molecular formula C8H10ClNO2, classified as an aniline derivative. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C8H10ClNO2

- Molecular Weight : 187.63 g/mol

- Structure : Contains two methoxy groups and one chlorine atom attached to a benzene ring.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may inhibit specific enzymes or interfere with cellular processes, leading to its observed effects. The presence of methoxy groups enhances its solubility and alters its interaction with biological targets compared to other similar compounds like dichloroanilines.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi. For instance, it has been evaluated against various strains of bacteria, demonstrating significant inhibitory effects at certain concentrations.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 12 | 100 |

| C. albicans | 10 | 100 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | ROS generation |

| A549 | 30 | Apoptosis induction |

Study on Antimicrobial Activity

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial effects of various aniline derivatives, including this compound. The results indicated that this compound had a notable inhibitory effect on Gram-positive bacteria compared to Gram-negative strains, suggesting a selective antimicrobial profile.

Carcinogenicity Assessment

A comprehensive bioassay conducted by the National Cancer Institute assessed the potential carcinogenicity of related compounds. While specific results for this compound were not detailed, similar compounds showed varying degrees of carcinogenic risk under controlled conditions . Such studies underscore the importance of understanding the long-term effects and safety profiles of chemical compounds used in various applications.

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-4,6-dimethoxyaniline, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves reductive alkylation of primary amines using formaldehyde (HCHO) and NaBH₄ under acidic conditions. For example, methoxy-substituted anilines are synthesized via this method, achieving yields >80% . Adjusting pH (optimal range: 5.8–6.2) and reaction time can minimize side products like N-methylated derivatives. Purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. How is this compound characterized, and what analytical techniques are essential?

- Methodological Answer : Key characterization methods include:

- NMR spectroscopy : To confirm substitution patterns (e.g., singlet for methoxy groups at δ 3.8–4.0 ppm and aromatic protons at δ 6.5–7.0 ppm) .

- IR spectroscopy : Peaks at ~1250 cm⁻¹ (C-O stretching of methoxy) and ~750 cm⁻¹ (C-Cl stretching) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 202) and fragmentation patterns validate purity .

Q. What are the stability considerations for this compound under storage?

- Methodological Answer : The compound is stable under inert atmospheres (N₂/Ar) at 2–8°C. Degradation occurs via hydrolysis of the chloro substituent in humid conditions, forming 4,6-dimethoxyaniline as a major byproduct. Use desiccants and amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can microwave irradiation optimize the synthesis of derivatives like 2-anilinopyrimidines?

- Methodological Answer : Microwave-assisted reactions enhance coupling efficiency between this compound and aryl amines. For example, irradiating at 100–120°C for 15–30 minutes in DMF with K₂CO₃ as a base achieves >85% yield of 2-anilinopyrimidines, compared to 60% under conventional heating . Real-time monitoring via FTIR or Raman spectroscopy helps track reaction progress .

Q. What mechanistic insights explain reductive dealkoxylation in chloro-methoxy aniline derivatives?

- Methodological Answer : Reductive cleavage of methoxy groups involves electron transfer from NaBH₄ to the aromatic ring, forming a radical anion intermediate. The chloro substituent stabilizes this intermediate, directing dealkoxylation at the para position. Kinetic studies (e.g., UV-Vis spectroscopy) reveal a first-order dependence on NaBH₄ concentration .

Q. How does pH affect the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : At pH < 5, protonation of the amino group reduces nucleophilicity, favoring hydrolysis of the chloro group. At pH 6–7, the free amine participates in SNAr reactions with nucleophiles (e.g., azides, thiols). For example, substituting Cl with NaN₃ at pH 6.0 yields 2-azido-4,6-dimethoxyaniline with >90% selectivity .

Q. What strategies mitigate contradictions in reported yields for cross-coupling reactions?

- Methodological Answer : Discrepancies often arise from impurities in starting materials or solvent effects. Pre-purification via silica gel chromatography and using anhydrous DMF or THF improves reproducibility. For Pd-catalyzed couplings (e.g., Suzuki-Miyaura), ligand choice (e.g., SPhos vs. XPhos) significantly impacts yield .

Methodological Challenges and Solutions

Q. How to resolve conflicting HPLC data for purity assessment?

Q. What are the pitfalls in scaling up synthesis, and how are they addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.